molecular formula C12H15N3 B1374479 4-(aminomethyl)-N,N-dimethylquinolin-2-amine CAS No. 1247541-98-5

4-(aminomethyl)-N,N-dimethylquinolin-2-amine

Cat. No. B1374479
CAS RN: 1247541-98-5
M. Wt: 201.27 g/mol
InChI Key: DITYDNHMDFIHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-N,N-dimethylquinolin-2-amine (4-AMQ) is a widely studied organic compound belonging to the quinolone family. It is a heterocyclic aromatic amine with a wide range of applications in scientific research. 4-AMQ is a colorless, water-soluble compound with a molecular weight of 239.28 g/mol and a melting point of 77-78°C. It is synthesized through a variety of methods, including the reaction of p-toluenesulfonyl chloride with 4-amino-N,N-dimethylquinolin-2-ol.

Scientific Research Applications

Alzheimer’s Disease Research

The structure of “4-(aminomethyl)-N,N-dimethylquinolin-2-amine” suggests it could be a precursor in synthesizing multi-target-directed ligands for Alzheimer’s disease treatment. Compounds derived from it may inhibit cholinesterases and monoamine oxidase B, enzymes implicated in Alzheimer’s pathology .

Chemical Synthesis Intermediate

As a chemical intermediate, this compound could be used in the synthesis of more complex molecules. Its reactivity with other chemical entities, like isothiourea sulfate, to form guanidinomethyl derivatives, is an example of its versatility in organic synthesis .

properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15(2)12-7-9(8-13)10-5-3-4-6-11(10)14-12/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITYDNHMDFIHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N,N-dimethylquinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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